2-Bromo-4-(methoxycarbonyl)benzoic acid
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Overview
Description
2-Bromo-4-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C9H7BrO4 . It is a solid substance at room temperature . This compound is used as an intermediate for the synthesis of agrochemicals, pharmaceutical and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a methoxycarbonyl group, and a carboxylic acid group . The exact 3D structure is not provided in the search results.
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 259.05 . Other physical and chemical properties such as density, boiling point, and melting point are not provided in the search results.
Scientific Research Applications
Synthesis and Industrial Scale-Up
A key intermediate for the synthesis of a family of SGLT2 inhibitors, promising for diabetes therapy, is synthesized from dimethyl terephthalate. This process demonstrates scalability and cost reduction, highlighting the importance of such compounds in pharmaceutical manufacturing (Zhang et al., 2022).
Crystal Structure Comparison
The crystal structures of two bromo–hydroxy–benzoic acid derivatives were compared, demonstrating the formation of two-dimensional architectures through hydrogen bonds and Br⋯O interactions. This research illustrates the compound's significance in understanding molecular interactions and crystal engineering (Suchetan et al., 2016).
Vibrational Analysis and Chemical Reactivity
A study on 4-bromo-3-(methoxymethoxy) benzoic acid utilized density functional theory (DFT) to analyze its structure, reactivity descriptors, and vibrational properties. This research provides insights into the molecule's reactivity and properties, which can be useful in various chemical syntheses (Yadav et al., 2022).
Halogen Bond Influence
Research on 4-bromo-3,5-di(methoxy)benzoic acid explored the strength of Br⋯Br type II halogen bonds, contributing to our understanding of molecular geometry and interactions. Such studies are pivotal for designing molecules with desired properties (Raffo et al., 2016).
Luminescent Properties of Lanthanide Complexes
The influence of substituents on the luminescent properties of lanthanide complexes using benzoic acid derivatives was investigated, underscoring the role of electron-donating and withdrawing groups in photophysical properties. This research is significant for the development of materials for optical applications (Sivakumar et al., 2010).
Safety and Hazards
The safety information available indicates that 2-Bromo-4-(methoxycarbonyl)benzoic acid may be harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Future Directions
Properties
IUPAC Name |
2-bromo-4-methoxycarbonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIVSQBLUICPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911799-84-3 |
Source
|
Record name | 2-Bromo-4-(methoxycarbonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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